
GSK126
概要
説明
GSK126は、ヒストンメチルトランスフェラーゼであるエンハンサーオブゼストホモログ2(EZH2)の強力かつ選択的な阻害剤であり、クロマチンリモデリングを介した遺伝子発現調節において重要な役割を果たしています。EZH2は、ポリコーム抑制複合体2(PRC2)の構成要素であり、ヒストンH3のライシン27をトリメチル化(H3K27me3)し、転写抑制を引き起こします。 EZH2の過剰発現は、様々な癌に関連しており、癌治療のための重要な標的となっています .
科学的研究の応用
GSK126 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of EZH2 in cancer progression and to develop targeted cancer therapies.
Epigenetics: this compound is used to investigate the role of histone methylation in gene expression and chromatin remodeling.
Stem Cell Research: this compound is used to study the role of EZH2 in stem cell differentiation and development.
Drug Development: This compound serves as a lead compound for developing new EZH2 inhibitors with improved efficacy and selectivity.
作用機序
GSK126は、EZH2の酵素活性を阻害することにより効果を発揮し、全体的なH3K27me3レベルの低下につながります。この阻害は、サイレンシングされたPRC2標的遺伝子を再活性化し、EZH2変異癌細胞の増殖を抑制します。this compoundはEZH2の触媒部位に結合し、ヒストンH3のメチル化を阻害します。 これにより、腫瘍抑制遺伝子の再活性化と癌細胞の増殖阻害が起こります .
類似化合物の比較
This compoundは、EPZ-6438やタゼメトスタットなどの他のEZH2阻害剤と比較されています。 これらの化合物はすべてEZH2を標的としていますが、this compoundは、他のメチルトランスフェラーゼよりもEZH2に対して非常に選択性が高く、その効力は、他のメチルトランスフェラーゼよりも1000倍高くなっています . この高い選択性により、this compoundはEZH2特異的経路の研究と標的治療の開発のための貴重なツールとなっています。他の類似した化合物には以下が含まれます。
EPZ-6438: 癌治療における臨床応用を持つ、別の強力なEZH2阻害剤です。
タゼメトスタット: 特定の種類のリンパ腫の治療薬として承認されているEZH2阻害剤です.
This compoundの独特の選択性と効力は、研究と治療の両方の用途において貴重な化合物となっています。
生化学分析
Biochemical Properties
GSK126 competes with S-adenosyl methionine (SAM) to bind EZH2 and inhibit enzyme activity . It exhibits high selectivity for EZH2 compared with over 20 other methyltransferases . The molecular docking results between EZH2 and this compound revealed a strong binding interaction .
Cellular Effects
This compound has been shown to suppress cell migration and angiogenesis in solid tumor cell lines through down-regulation of VEGF-A expression . It also inhibits B-cell lymphoma cell proliferation in vitro . In gastric and lung cancer cell lines, this compound inhibited cell migration in a dose-dependent manner .
Molecular Mechanism
This compound works by inhibiting the activity of EZH2, a key epigenetic regulator of gene expression . EZH2 is a histone methyltransferase that catalyzes histone 3 tri-methylation at lysine 27 (H3K27me3), resulting in gene silencing . By inhibiting EZH2, this compound effectively reduces H3K27me3 levels and reactivates silenced genes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to expedite the developmental process and enhance the rooting rate in Larix kaempferi . Morphologically clear primordia appeared between 20 and 25 days after cutting, which was 7–10 days earlier than in the control group .
Dosage Effects in Animal Models
In animal models, this compound has been shown to promote seizure susceptibility . Mice pretreated with this compound and injected with the same concentration of pentamethazol (PTZ) experienced marked convulsions . In another study, this compound at 200 mg/kg significantly inhibited cancer cell migration .
Metabolic Pathways
This compound is involved in the regulation of the tricarboxylic acid (TCA) cycle . It has been shown to transcriptionally upregulate IDH2, thereby enhancing TCA cycle activity .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the nucleus where it interacts with EZH2 to inhibit its activity .
準備方法
GSK126は、特定の試薬と条件を伴う一連の化学反応によって合成することができます。一般的な合成ルートの1つは、4-(4-メチルピペラジン-1-イル)アニリンと4-クロロベンジルクロリドを塩基の存在下で反応させて中間体を生成する方法です。 この中間体は、特定の条件下で4-(4-メチルピペラジン-1-イル)アニリンと4-クロロベンジルクロリドと反応させてthis compoundが得られます . 産業生産方法は、通常、これらの反応条件を最適化して、高い収率と純度を実現します。
化学反応の分析
GSK126は、以下のものを含む様々な化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を生成することができます。
還元: 還元反応により、this compoundを還元型に変換することができます。
置換: this compoundは、特定の官能基が他の官能基に置き換えられる置換反応を受けることができます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および様々な触媒が含まれます。 .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
癌研究: this compoundは、癌の進行におけるEZH2の役割を研究し、標的とする癌治療法を開発するために使用されています。
エピジェネティクス: this compoundは、遺伝子発現とクロマチンリモデリングにおけるヒストンメチル化の役割を調査するために使用されています。
幹細胞研究: this compoundは、幹細胞の分化と発生におけるEZH2の役割を研究するために使用されています。
創薬: This compoundは、効果と選択性を向上させた新しいEZH2阻害剤を開発するためのリード化合物として役立っています.
類似化合物との比較
GSK126 is compared with other EZH2 inhibitors, such as EPZ-6438 and tazemetostat. While all these compounds target EZH2, this compound is highly selective for EZH2 over other methyltransferases, with a potency that is 1000-fold greater than for other methyltransferases . This high selectivity makes this compound a valuable tool for studying EZH2-specific pathways and developing targeted therapies. Other similar compounds include:
EPZ-6438: Another potent EZH2 inhibitor with clinical applications in cancer therapy.
Tazemetostat: An EZH2 inhibitor approved for the treatment of certain types of lymphoma.
This compound’s unique selectivity and potency make it a valuable compound for both research and therapeutic applications.
生物活性
GSK126 is a selective inhibitor of the enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb repressive complex 2 (PRC2) that plays a critical role in histone methylation and gene silencing. This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly those characterized by aberrant EZH2 activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and relevant case studies.
This compound exerts its effects primarily through the inhibition of EZH2's methyltransferase activity, leading to decreased levels of trimethylated histone H3 at lysine 27 (H3K27me3). This alteration in histone modification results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
- Selectivity and Potency : this compound has a high affinity for EZH2 with an inhibition constant (Ki) ranging from 0.5 to 3 nM, exhibiting over 150-fold selectivity for EZH2 compared to EZH1 and more than 1000-fold selectivity over other human methyltransferases .
1. Multiple Myeloma (MM)
This compound has shown significant efficacy in treating multiple myeloma by inducing apoptosis and targeting cancer stem cells (CSCs).
- Apoptosis Induction : In studies involving MM cell lines such as RPMI8226, MM.1S, and LP1, this compound treatment led to robust apoptosis in a dose- and time-dependent manner. The cleavage of PARP and caspases indicated activation of apoptotic pathways .
- Wnt/β-Catenin Pathway Inhibition : this compound was found to downregulate β-catenin levels and its downstream targets (c-MYC and LEF1), thereby inhibiting the Wnt/β-catenin signaling pathway crucial for CSC maintenance .
- In Vivo Efficacy : In xenograft models, this compound significantly reduced tumor growth compared to control groups, demonstrating its potential for clinical application in MM .
2. Diffuse Large B-Cell Lymphoma (DLBCL)
Research has demonstrated that this compound can overcome resistance mechanisms in DLBCL.
- Resistance Mechanisms : Studies indicated that overexpression of IGF-1R or PI3KCA could lead to reduced apoptosis following this compound treatment, suggesting that these pathways may confer resistance to EZH2 inhibitors .
- Combination Therapies : When combined with other agents like pomalidomide, this compound showed synergistic effects in reducing cell viability in DLBCL cell lines with EZH2 mutations . This combination was associated with differential regulation of genes involved in cell plasticity and apoptosis .
Case Study 1: Efficacy in Medulloblastoma
A study involving medulloblastoma cell lines revealed that this compound effectively decreased H3K27me3 levels and reduced cell viability. This suggests potential therapeutic implications for pediatric brain tumors characterized by high EZH2 expression .
Case Study 2: Pancreatic Cancer
This compound's ability to restore progenitor insulin expression in Type 1 Diabetes models indicates its broader implications beyond oncology. The compound influenced chromatin structure and transcriptional control, leading to the expression of key pancreatic markers .
Summary Table of Biological Activities
特性
IUPAC Name |
1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,13-16,18,22,32H,6,9-12,17H2,1-5H3,(H,34,38)(H,35,39)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSFKBQGSFSOSM-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025739 | |
Record name | 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346574-57-9 | |
Record name | N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-methyl-1-[(1S)-1-methylpropyl]-6-[6-(1-piperazinyl)-3-pyridinyl]-1H-indole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346574-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GSK-2816126 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346574579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-2816126 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4OGW9QZ97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。